![molecular formula C12H15N3O3 B2866168 4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-84-9](/img/structure/B2866168.png)

4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

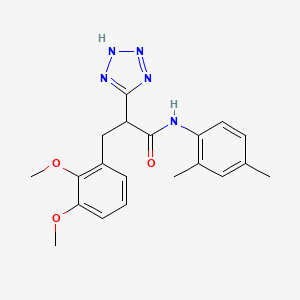

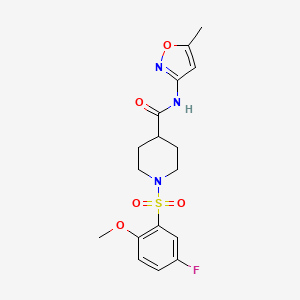

“4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a complex organic compound. It belongs to the class of compounds known as pyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds are characterized by a pyrido[2,3-d]pyrimidin-7(8H)-one core structure .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involves the preparation of specific intermediates . For instance, a versatile and efficient chemical approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates . These intermediates are then efficiently derivatized to give novel compounds with potential as kinase inhibitors .Molecular Structure Analysis

The molecular structure of “4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is characterized by a pyrido[2,3-d]pyrimidin-7(8H)-one core structure . This core structure addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in t-butanol under reflux .Scientific Research Applications

Corrosion Inhibition

Pyrimidine derivatives, including those similar to the compound of interest, have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. For instance, new pyrimidine derivatives were synthesized and assessed for their action against mild steel corrosion in acidic media, demonstrating mixed-type inhibitor behavior and adherence to Langmuir adsorption isotherm (Yadav et al., 2015). Another study on pyridopyrimidinone derivatives found them to be efficient corrosion inhibitors for carbon steel in sulfamic acid, showing increased inhibition efficiency with rising concentrations of the compounds and supporting their application in protecting industrial materials (Abdallah et al., 2018).

Anticancer Potential

Research into pyrido[3,4-d]pyrimidine derivatives has identified several compounds with selective activities against breast and renal cancer cell lines. This work, involving the design and synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, suggests their promise as anticancer agents and highlights the importance of further development in this class of compounds for therapeutic applications (Wei & Malhotra, 2012).

Antimicrobial Properties

Some studies have focused on the synthesis of novel pyrimidinone derivatives fused with thiophene rings, evaluating their antimicrobial activity against various bacterial and fungal strains. These investigations reveal the potential of certain synthesized compounds to serve as effective antimicrobial agents, offering new avenues for the development of treatments against infectious diseases (Hossan et al., 2012).

Mechanism of Action

While the specific mechanism of action for “4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” is not mentioned in the retrieved papers, compounds with a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure have been found to have potential as kinase inhibitors . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in cells .

Future Directions

The future directions for research on “4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one” and similar compounds could involve further exploration of their potential as kinase inhibitors . This could include the synthesis of a larger library of compounds and more extensive testing of their antimicrobial activity .

properties

IUPAC Name |

4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-17-7-3-6-15-10(16)5-4-9-11(15)13-8-14-12(9)18-2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFJDAQVSJELBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C=CC2=C1N=CN=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylprop-2-en-1-one](/img/structure/B2866085.png)

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)

![5-amino-N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2866089.png)

![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)

![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)